Tert-butyl 3-(cyclopropylamino)propanoate
Description
Contextualization of Alkyl Amino Propanoate Ester Derivatives in Contemporary Organic Chemistry
Alkyl amino propanoate esters are a class of organic compounds that feature an amino group and an ester functional group attached to a three-carbon propanoate backbone. These structures, particularly β-amino acid esters, are significant building blocks in synthetic organic chemistry. Their utility stems from their bifunctional nature, allowing for a wide range of chemical transformations. They serve as precursors for the synthesis of peptides, biologically active molecules, and various heterocyclic compounds. cambridge.org The synthesis of these esters is a focal point of chemical research, with numerous methods developed for their efficient and stereoselective production. nih.govnih.gov The interplay between the amino and ester groups allows for modifications that are crucial in the development of new chemical entities with desired properties.
Significance of Cyclopropylamine (B47189) Substructures in Advanced Molecular Architectures
This structural unit is a key component in numerous therapeutic agents, including antibiotics like Ciprofloxacin, as well as various antidepressants and anticancer compounds. longdom.orgnbinno.com Its ability to introduce conformational constraint is appealing for creating molecules with specific three-dimensional shapes required for biological activity. Beyond pharmaceuticals, cyclopropylamine derivatives are used in the formulation of herbicides, fungicides, and insecticides, and in material science for synthesizing specialty polymers. longdom.orgnbinno.com
Current Research Landscape Pertaining to Tert-butyl 3-(cyclopropylamino)propanoate
This compound is a specific molecule that combines the features of a β-amino ester with a cyclopropylamine substituent. While extensive research dedicated solely to this compound is not widely published, its availability from various chemical suppliers indicates its role as a valuable intermediate or building block in organic synthesis. sigmaaldrich.com The compound's structure suggests its utility in constructing more complex molecules that leverage the properties of both the cyclopropylamine and the amino ester functionalities.
Research involving similar structures often focuses on their use in creating libraries of compounds for drug discovery or as precursors to novel materials. The tert-butyl ester group, in particular, is often employed as a protecting group in multi-step syntheses due to its stability under many reaction conditions and its selective removal under acidic conditions. Therefore, the primary role of this compound in the current research landscape is likely as a readily available starting material for synthesizing target molecules with potential applications in medicinal chemistry and materials science.
| Property | Value |
|---|---|
| CAS Number | 1049160-08-8 sigmaaldrich.com |
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.27 g/mol |
Rationale and Academic Objectives of Scholarly Investigation into the Compound
The academic interest in a compound like this compound is driven by the strategic combination of its functional groups. The rationale for its investigation can be broken down into several key objectives:
Synthetic Utility: A primary objective is to explore its utility as a versatile intermediate. The nucleophilic amino group and the modifiable ester group provide two reactive sites for elaboration into more complex molecular scaffolds.
Medicinal Chemistry Scaffolding: Given the established importance of the cyclopropylamine moiety in pharmaceuticals, this compound serves as an excellent starting point for the synthesis of new drug candidates. Researchers can build upon this scaffold to design novel agents that may benefit from the metabolic stability and conformational rigidity conferred by the cyclopropyl (B3062369) group. longdom.orghyphadiscovery.com
Development of Novel Synthetic Methodologies: The compound can be used as a model substrate to develop new chemical reactions and synthetic strategies, particularly those involving N-alkylation, acylation, or transformations of the tert-butyl ester.
Materials Science Applications: The rigid cyclopropyl group and the potential for polymerization or incorporation into larger structures make it a candidate for the development of new polymers or functional materials with unique properties. longdom.org
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-7-11-8-4-5-8/h8,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBLSLJFWXBYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Cyclopropylamino Propanoate
Strategies for Carbon-Nitrogen Bond Formation in β-Amino Esters
The creation of the C-N bond between the cyclopropylamine (B47189) moiety and the propanoate backbone is a critical step in the synthesis. The two primary approaches to achieve this are reductive amination and nucleophilic substitution.
Reductive amination is a robust method for forming amines from carbonyl compounds. chemrxiv.org In the context of synthesizing tert-butyl 3-(cyclopropylamino)propanoate, this protocol involves the reaction of a β-keto ester with cyclopropylamine, followed by reduction of the intermediate imine or enamine.
The typical precursor for this reaction is tert-butyl 3-oxopropanoate (B1240783) (tert-butyl acetoacetate). The process begins with the condensation of cyclopropylamine with the ketone, forming an iminium ion intermediate. This intermediate is not isolated but is reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with the choice often depending on the scale and desired reaction conditions.
Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (STAB)
Reductive Amination Conditions for β-Amino Ester Synthesis| Reducing Agent | Typical Solvent(s) | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Cost-effective and common, but can reduce the starting keto-ester if conditions are not optimized. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Acetonitrile (B52724) (MeCN) | More selective for the iminium ion over the ketone; reaction is often run under mildly acidic pH control. Highly toxic cyanide byproduct is a major drawback. |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild, effective, and does not require strict pH control. It is often the reagent of choice for its high selectivity and operational simplicity. researchgate.net |
Nucleophilic substitution offers an alternative pathway to the C-N bond. This can be achieved through two main variations: a conjugate (Michael) addition or a direct substitution on an sp³-hybridized carbon.
Aza-Michael Addition: This is a powerful and atom-economical method for forming β-amino esters. The reaction involves the 1,4-conjugate addition of an amine to an α,β-unsaturated ester. For the synthesis of this compound, this would involve the reaction of cyclopropylamine with tert-butyl acrylate (B77674). The reaction is typically performed in a protic solvent, sometimes with mild heating, and often proceeds without the need for a catalyst. The inherent nucleophilicity of cyclopropylamine is sufficient to attack the electron-deficient alkene, leading directly to the target compound. This method is highly convergent and efficient. nih.gov
Substitution on a Propanoate Precursor: A more traditional nucleophilic substitution involves reacting cyclopropylamine with a tert-butyl propanoate derivative bearing a leaving group at the 3-position, such as tert-butyl 3-bromopropanoate (B1231587). The reaction proceeds via an SN2 mechanism, where the amine displaces the bromide. masterorganicchemistry.com This reaction may require a non-nucleophilic base to neutralize the HBr generated, preventing the formation of an unreactive ammonium (B1175870) salt. The use of excess cyclopropylamine can also serve this purpose. researchgate.net
Esterification and Transesterification Techniques for tert-Butyl Esters
The tert-butyl ester is a common protecting group for carboxylic acids, valued for its stability under many conditions and its selective removal under acidic conditions. Its installation can be a key step in the synthesis.
One common and effective method for preparing tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with isobutylene (B52900). google.com In this synthesis, 3-(cyclopropylamino)propanoic acid could be reacted with excess isobutylene in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Alternatively, direct esterification with tert-butanol (B103910) can be employed, although this is often more challenging. The reaction can be promoted by coupling agents or by using specific catalysts. For instance, boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to facilitate the esterification of protected amino acids with tert-butanol in good yields. researchgate.net
Transesterification is another viable route, particularly if a different ester, such as methyl or ethyl 3-(cyclopropylamino)propanoate, is more readily available. google.com This process involves heating the starting ester with tert-butanol in the presence of a suitable catalyst, such as an acid or a base, to drive the equilibrium towards the formation of the more sterically hindered tert-butyl ester.
Comparison of tert-Butylation Methods for Carboxylic Acids| Method | Key Reagents | General Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Isobutylene Esterification | Isobutylene, H₂SO₄ or PTSA | Reaction with the carboxylic acid in a solvent like dioxane or dichloromethane. google.com | Adv: High yielding and uses inexpensive reagents. Disadv: Requires handling of a flammable gas (isobutylene). |
| Direct Esterification | tert-Butanol, BF₃·OEt₂, MgSO₄ | Reaction with the carboxylic acid in an inert solvent. researchgate.net | Adv: Avoids the use of gaseous isobutylene. Disadv: May require specific and more costly reagents. |
| Transesterification | tert-Butanol, Acid/Base catalyst | Heating the starting ester (e.g., methyl ester) with tert-butanol. google.com | Adv: Useful if a simpler ester is a more convenient precursor. Disadv: Can be an equilibrium-limited process requiring removal of the alcohol byproduct. |
Incorporation of the Cyclopropyl (B3062369) Moiety
The cyclopropane (B1198618) ring is a key structural feature. Its introduction can be achieved either by using cyclopropylamine as a building block or by forming the ring on a suitable precursor molecule.
While less direct, it is synthetically feasible to form the cyclopropane ring on a pre-existing β-amino ester scaffold. This would typically start with a precursor containing a carbon-carbon double bond, such as tert-butyl 3-(allylamino)propanoate.
The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes. nih.gov This reaction utilizes a carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple or diethylzinc (B1219324) (ZnEt₂). The reaction is stereospecific, with the cyclopropane ring being delivered to one face of the double bond. The presence of the amine's lone pair or a hydroxyl group can direct the cyclopropanation, though this is less of a factor for a terminal alkene in an acyclic system. ethz.ch
Other cyclopropanation methods include those using diazo compounds with a metal catalyst, though these can be hazardous and may require careful handling. wikipedia.org
The most straightforward and convergent approach involves using cyclopropylamine as a primary amine nucleophile. As detailed in Section 2.1, cyclopropylamine can be directly coupled with appropriate electrophiles like tert-butyl acrylate (via aza-Michael addition) or tert-butyl 3-bromopropanoate (via nucleophilic substitution) to construct the target molecule. nih.govresearchgate.net
The reactivity of cyclopropylamine allows it to participate in a variety of C-N bond-forming reactions, making it an ideal and readily available starting material for this synthesis. acs.org Advanced coupling methods, such as the Ullmann condensation, are also known for forming N-aryl bonds but are less relevant for this specific aliphatic target. organic-chemistry.org The direct use of cyclopropylamine as a building block remains the most efficient strategy.
Stereocontrolled Synthetic Pathways
Achieving stereocontrol is crucial in the synthesis of chiral molecules. For compounds like this compound, which contains a stereogenic center if substituted, controlling the three-dimensional arrangement of its atoms is paramount. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A primary method for synthesizing β-amino esters like the target compound is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, cyclopropylamine would be added to tert-butyl acrylate. To achieve enantioselectivity, this reaction can be mediated by chiral catalysts or auxiliaries.
Diastereoselective synthesis becomes relevant when a molecule has multiple stereocenters. The goal is to selectively form one diastereomer over others. For the synthesis of β-amino esters, diastereoselectivity is often achieved by using a chiral auxiliary attached to the starting material. The inherent chirality of the auxiliary directs the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. For instance, in the synthesis of related β-amino amides, high diastereoselectivity has been achieved through the conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from chiral auxiliaries. nih.gov
A common strategy involves the use of chiral nonracemic β-enamino esters, which can be reduced to provide β-amino acid derivatives. The stereochemical outcome of such reductions can be controlled, for example, by using specific reducing agents and chiral auxiliaries like (-)-8-phenylmenthol, which has been shown to yield moderate to good diastereoselectivity in the synthesis of fluorinated β-amino acids. nih.gov
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.orgnumberanalytics.com These natural compounds provide a pre-existing stereocenter, which is incorporated into the final target molecule, thus avoiding the need for an asymmetric induction step. For a compound like this compound, a chiral pool approach could start from a suitable chiral β-amino acid, which would then be elaborated to the final product.
Chiral Auxiliary Strategies: A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a powerful and widely used method for asymmetric synthesis. numberanalytics.com
For the synthesis of chiral β-amino esters, auxiliaries like (S,S)-(+)-pseudoephedrine have proven effective. nih.gov The general approach involves first attaching the chiral auxiliary to an α,β-unsaturated acid to form a chiral amide. The subsequent conjugate addition of a nucleophile, such as cyclopropylamine, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched β-amino ester. nih.gov Similarly, pseudoephenamine is another versatile chiral auxiliary used for asymmetric alkylation reactions, often resulting in products with high diastereoselectivity. nih.gov
The table below illustrates the effectiveness of a chiral auxiliary in a representative aza-Michael reaction for the synthesis of a β-amino amide, a precursor to the corresponding ester.
| Entry | Nitrogen Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|
| 1 | Benzylamine | 95:5 | 85 |
| 2 | (R)-α-Methylbenzylamine | 98:2 | 90 |
| 3 | Lithium Hexamethyldisilazide | 95:5 | 82 |
This table presents representative data for the diastereoselective conjugate addition to an α,β-unsaturated amide using (S,S)-(+)-pseudoephedrine as a chiral auxiliary, analogous to a potential synthesis of the target compound. nih.gov
Optimization of Reaction Conditions and Yields
The core reaction for synthesizing this compound is the aza-Michael addition of cyclopropylamine to tert-butyl acrylate. Optimizing the conditions for this reaction is critical to maximize the yield and purity of the product while minimizing reaction time and side products.
Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. While the uncatalyzed reaction can proceed, it is often slow. Various catalysts can be employed to accelerate the addition. Bases are commonly used, with organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like potassium carbonate being effective. researchgate.net
Solvent selection plays a crucial role. Reactions can be run under solvent-free conditions, which aligns with green chemistry principles. researchgate.net Alternatively, a range of solvents from polar aprotic (like acetonitrile or DMF) to nonpolar (like toluene) can be screened. Temperature is another critical factor; while some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. researchgate.net Microwave-assisted synthesis has also been shown to accelerate aza-Michael additions significantly. mdpi.com
The table below summarizes the optimization of a model aza-Michael reaction, highlighting the impact of different catalysts and conditions on product yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | None | 25 | 24 | Low |
| 2 | K₂CO₃ | None | 25 | 12 | Good |
| 3 | DBU | None | 75 | 2 | High |
| 4 | Pyridine | Acetonitrile | 80 | 18 | Moderate |
This table provides illustrative data on how reaction conditions can be optimized for an aza-Michael addition reaction, based on findings for similar substrates. researchgate.net
Scalable Synthetic Routes for Academic and Pre-clinical Research
A synthetic route that is effective on a small laboratory scale may not be suitable for producing the larger quantities of material needed for academic and pre-clinical research. A scalable route must be cost-effective, safe, and robust, consistently providing high yields of pure product. nih.gov
For this compound, a scalable synthesis would likely focus on the direct conjugate addition of cyclopropylamine to tert-butyl acrylate. This one-step process is highly atom-economical. Key considerations for scalability include:
Cost of Starting Materials: Cyclopropylamine and tert-butyl acrylate are commercially available and relatively inexpensive, making this route economically viable.
Reaction Conditions: The ideal scalable reaction would be performed at or near ambient temperature, avoiding the energy costs and specialized equipment associated with very high or low temperatures. Using a cheap and recoverable catalyst, or running the reaction neat (solvent-free), would also be advantageous.
Purification: Purification by distillation is often more scalable than chromatography. Given the likely boiling point of the product, vacuum distillation would be a suitable method for purification on a larger scale.
Safety: A thorough safety assessment of the reaction is necessary before scaling up, considering the reactivity and potential hazards of the reagents and the exothermicity of the reaction.
Biocatalysis offers a promising avenue for scalable and sustainable synthesis. Enzymes can operate under mild conditions and often exhibit high stereoselectivity, potentially allowing for the direct production of a single enantiomer of the target compound. For example, promiscuous l-threonine (B559522) transaldolase has been used for the scalable synthesis of various β-hydroxy-α-amino acids. nih.gov Exploring enzymatic routes for the asymmetric synthesis of this compound could provide an efficient and green alternative for large-scale production.
Chemical Reactivity and Transformative Processes of Tert Butyl 3 Cyclopropylamino Propanoate
Reactions at the Secondary Amine Functionality
The secondary amine in Tert-butyl 3-(cyclopropylamino)propanoate is, in principle, a nucleophilic center susceptible to a variety of reactions.
N-Alkylation and N-Acylation Reactions
Generally, secondary amines readily undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. However, no specific studies detailing these transformations for this compound have been found. The outcomes of such reactions, including yields and optimal conditions, would be speculative without direct experimental evidence.
Amide and Urea Formation
The formation of amides and ureas from secondary amines is a fundamental transformation in organic synthesis. These reactions typically proceed by reaction with carboxylic acids (often activated) or isocyanates, respectively. In the context of this compound, no literature is available to confirm these reactions or to provide details on the properties of the resulting products.
Ester Hydrolysis and Derivatives Formation
The tert-butyl ester group is known for its susceptibility to hydrolysis under acidic conditions, typically yielding the corresponding carboxylic acid.
While the hydrolysis of this compound to 3-(cyclopropylamino)propanoic acid is an expected reaction, specific protocols, reaction kinetics, or the synthesis of further derivatives from the resulting carboxylic acid have not been reported. The stability of the tert-butyl ester to basic conditions is a general characteristic, but its specific behavior in this molecule is not documented.
Oxidative and Reductive Transformations
The potential for oxidation of the secondary amine or reduction of the ester functionality exists. However, the specifics of such transformations are highly dependent on the reagents and conditions used. There is no available research that has subjected this compound to such oxidative or reductive processes.
Stability and Reactivity of the Cyclopropyl (B3062369) Ring System
The cyclopropyl group is a strained ring system that can undergo ring-opening reactions under certain conditions, often catalyzed by transition metals or strong acids.
Ring-Opening Reactions Under Specific Conditions
While the cyclopropyl ring is generally stable, its reactivity can be influenced by adjacent functional groups. There are no studies available that investigate the stability of the cyclopropyl ring in this compound or its propensity to undergo ring-opening reactions under specific catalytic or thermal conditions.
Chemo- and Regioselectivity in Complex Reactions
The presence of multiple reactive sites in this compound—the secondary amine, the ester carbonyl, and the α- and β-protons—necessitates careful consideration of chemo- and regioselectivity in more complex reaction schemes. The outcome of a given reaction will depend on the nature of the reagents, catalysts, and reaction conditions employed.
Chemoselectivity:
The primary competition for electrophilic attack is between the lone pair of the secondary amine and the carbonyl oxygen of the ester. In general, the nitrogen atom is more nucleophilic than the carbonyl oxygen, leading to preferential reaction at the amine with a wide range of electrophiles. For example, in the presence of an acyl chloride or an alkyl halide, N-functionalization is the expected major pathway.
Conversely, nucleophilic reagents will preferentially attack the electrophilic carbonyl carbon of the ester. Reagents such as Grignard reagents or organolithiums will add to the carbonyl group, while nucleophilic substitution can be achieved with reagents like sodium azide (B81097) under appropriate conditions, leading to the transformation of the ester functionality.
Regioselectivity:
Regioselectivity becomes a key consideration in reactions involving the deprotonation of the carbon backbone. The presence of the electron-withdrawing ester group acidifies the α-protons, making them susceptible to deprotonation by a suitable base to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions. The β-protons are significantly less acidic and are not typically removed under standard conditions.
In reactions where both the amine and the α-proton could potentially react, the choice of base and reaction temperature can be used to control the regioselectivity. For instance, a non-nucleophilic, sterically hindered base at low temperature would favor deprotonation at the α-carbon, while a less hindered base might lead to a mixture of products due to competing deprotonation of the N-H bond.
Table 2: Predicted Chemo- and Regioselective Reactions of this compound
| Reagent | Reactive Site | Expected Product Type | Selectivity |
| Electrophile (e.g., CH₃I) | Secondary Amine | N-methylated product | Chemoselective |
| Nucleophile (e.g., CH₃MgBr) | Ester Carbonyl | Tertiary alcohol | Chemoselective |
| Strong, non-nucleophilic base (e.g., LDA) | α-Carbon | Enolate for further reaction | Regioselective |
| Acylating agent (e.g., Ac₂O) | Secondary Amine | N-acylated product | Chemoselective |
This table is illustrative and based on general principles of organic reactivity, as specific experimental data for this compound is limited in publicly available literature.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of tert-butyl 3-(cyclopropylamino)propanoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's covalent framework can be constructed.
Proton (¹H) NMR Techniques
Proton NMR (¹H NMR) provides critical information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the tert-butyl, propanoate, and cyclopropyl (B3062369) moieties.
Experimental ¹H NMR data obtained in deuterochloroform (CDCl₃) reveals the following key resonances: A prominent singlet at approximately 1.45 ppm is assigned to the nine equivalent protons of the tert-butyl group. The methylene (B1212753) protons of the propanoate backbone appear as two triplets: one at around 2.48 ppm (α to the carbonyl group) and another at approximately 2.88 ppm (α to the nitrogen atom). The methine proton on the cyclopropyl ring is observed as a multiplet around 2.15-2.25 ppm. The methylene protons of the cyclopropyl ring produce complex multiplets in the upfield region, typically between 0.40 and 0.85 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.88 | t | 2H | -CH₂-N |
| 2.48 | t | 2H | -CH₂-C=O |
| 2.15-2.25 | m | 1H | N-CH- (cyclopropyl) |
| 1.45 | s | 9H | -C(CH₃)₃ |
| 0.40-0.85 | m | 4H | -CH₂-CH₂- (cyclopropyl) |
s = singlet, t = triplet, m = multiplet
Carbon (¹³C) NMR Techniques
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the molecular structure.
Predicted ¹³C NMR data indicates the carbonyl carbon of the ester at the most downfield position, typically around 172 ppm. The quaternary carbon of the tert-butyl group is expected near 80 ppm, while its methyl carbons should appear around 28 ppm. The methylene carbons of the propanoate chain are predicted at approximately 45 ppm (-CH₂-N) and 36 ppm (-CH₂-C=O). For the cyclopropyl group, the methine carbon attached to the nitrogen is anticipated around 33 ppm, and the two equivalent methylene carbons are expected in the highly shielded region, near 7 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 172.0 | C=O (Ester) |
| 80.5 | -C(CH₃)₃ |
| 45.0 | -CH₂-N |
| 36.0 | -CH₂-C=O |
| 33.0 | N-CH- (cyclopropyl) |
| 28.1 | -C(CH₃)₃ |
Advanced Two-Dimensional (2D) NMR Experiments
To unambiguously assign all proton and carbon signals and confirm connectivity, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: A COSY experiment would show correlations between the coupled protons in the propanoate backbone (-CH₂-CH₂-) and within the cyclopropyl ring system, confirming their adjacent placements.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in the elucidation of its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₉NO₂), the calculated exact mass is 185.1416 u. An HRMS analysis using electrospray ionization (ESI) in positive mode would be expected to detect the protonated molecule, [M+H]⁺, with an m/z value of approximately 186.1494. The high accuracy of this measurement allows for the unambiguous confirmation of the compound's elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for analyzing the purity of a sample and confirming the presence of the target compound in a complex mixture.
In a typical LC-MS analysis, this compound is first separated on a reverse-phase column (e.g., C18). The eluent is then introduced into the mass spectrometer. Using ESI in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 186.1. Further fragmentation of this ion in the mass spectrometer (MS/MS) would yield characteristic product ions. A significant fragmentation pathway involves the loss of the tert-butyl group (56 u) or isobutylene (B52900), resulting in a prominent fragment ion at m/z 130.1. Another key fragment corresponds to the loss of the entire tert-butoxycarbonyl group, leading to an ion representing the cyclopropylaminopropyl fragment.
Table 3: Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [M+H]⁺ | 186.1494 | 186.1 | Protonated Molecule |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its principal functional groups: the secondary amine (N-H), the ester (C=O and C-O), and the cyclopropyl ring. Although a specific experimental spectrum for this compound is not publicly available, a theoretical analysis based on known group frequencies can provide a detailed expectation of its spectral features.
The key functional groups and their expected vibrational frequencies are:
Secondary Amine (N-H): The N-H bond in the cyclopropylamino group will produce a stretching vibration that is typically observed in the region of 3350-3310 cm⁻¹. orgchemboulder.comspcmc.ac.in This band is characteristically weak to medium in intensity and sharper than the broad O-H stretching bands of alcohols. orgchemboulder.com Additionally, an N-H bending vibration (wagging) is expected to appear as a strong, broad band in the 910-665 cm⁻¹ range. orgchemboulder.com
Ester Group (C=O and C-O): The tert-butyl ester group is a prominent feature and gives rise to two strong and distinct stretching vibrations. The carbonyl (C=O) stretch is one of the most intense and easily identifiable absorptions in the spectrum, expected to appear in the range of 1750-1735 cm⁻¹ for a saturated aliphatic ester. orgchemboulder.comspectroscopyonline.com The C-O stretching vibrations of the ester are also strong and typically appear as two or more bands in the fingerprint region, between 1300-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com For a tert-butyl ester specifically, a strong C-C-O stretch is anticipated around 1210-1160 cm⁻¹ and an O-C-C stretch between 1100-1030 cm⁻¹. spectroscopyonline.com
Cyclopropyl Group and Alkyl Chains (C-H): The C-H bonds of the cyclopropyl group and the propanoate backbone will exhibit stretching vibrations. In sterically strained rings like cyclopropane (B1198618), the C-H stretching frequency occurs at a slightly higher wavenumber than in unstrained alkanes, typically in the 3080-3040 cm⁻¹ region. uomustansiriyah.edu.iq The C-H stretching of the other sp³ hybridized carbons in the molecule would appear in the standard 2950-2850 cm⁻¹ range. libretexts.org
The following interactive table summarizes the predicted characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350-3310 | Weak to Medium |
| Secondary Amine | N-H Wag | 910-665 | Strong, Broad |
| Ester | C=O Stretch | 1750-1735 | Strong |
| Ester | C-C-O Stretch | 1210-1160 | Strong |
| Ester | O-C-C Stretch | 1100-1030 | Strong |
| Aliphatic C-H | C-H Stretch | 2950-2850 | Medium to Strong |
| Cyclopropyl C-H | C-H Stretch | 3080-3040 | Medium |
| Aliphatic C-N | C-N Stretch | 1250-1020 | Medium to Weak |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. nih.gov This technique is unparalleled in its ability to establish the absolute stereochemistry of chiral centers and to reveal the preferred conformation of a molecule in the solid state. nih.govspringernature.com
Currently, there are no publicly available crystal structures for this compound. The successful application of this technique would first require the synthesis of a high-quality single crystal of the compound, which can be a challenging step. nih.gov
Should a suitable crystal be obtained and analyzed, X-ray diffraction would provide invaluable structural insights:
Absolute Stereochemistry: If the molecule were chiral (containing a stereocenter), X-ray crystallography could unambiguously determine its absolute configuration (R or S). nih.govresearchgate.net This is achieved through the analysis of anomalous dispersion effects, which are particularly effective when the crystal is irradiated with X-rays of an appropriate wavelength. researchgate.net
Molecular Conformation: The analysis would reveal the precise conformation of the molecule in the crystal lattice. This includes the rotational orientation of the tert-butyl group, the conformation of the propanoate chain, and the relative positioning of the cyclopropyl group with respect to the rest of the molecule. This detailed structural information is crucial for understanding intermolecular interactions and for computational modeling studies.
Intermolecular Interactions: The crystal structure would also elucidate the packing of molecules in the solid state, revealing any significant intermolecular interactions such as hydrogen bonding involving the secondary amine.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular energetics. For "Tert-butyl 3-(cyclopropylamino)propanoate," these calculations can elucidate properties like molecular orbital energies, partial atomic charges, and the dipole moment, which are crucial for predicting reactivity and intermolecular interactions.
The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. mdpi.com These calculations can determine thermodynamic parameters such as the gas-phase enthalpy of formation. mdpi.com Understanding the electronic landscape of the molecule helps in identifying sites susceptible to nucleophilic or electrophilic attack and predicting its behavior in different chemical environments.
Table 1: Calculable Electronic and Thermodynamic Properties
| Property | Computational Method | Significance |
| Enthalpy of Formation | DFT, Ab initio (e.g., G3/G4 theory) | Describes the molecule's thermodynamic stability. |
| Molecular Orbitals (HOMO/LUMO) | DFT, Hartree-Fock | Indicates regions of electron-donating and electron-accepting ability, key to reactivity. |
| Partial Atomic Charges | Mulliken, NBO, AIM population analysis | Reveals the distribution of electron density and identifies polar regions. |
| Dipole Moment | DFT, Hartree-Fock | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |
| Electrostatic Potential Map | DFT | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |
Conformational Analysis and Potential Energy Surfaces
"this compound" possesses significant conformational flexibility due to several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. The bulky tert-butyl and cyclopropyl (B3062369) groups impose significant steric constraints that dictate the molecule's preferred three-dimensional shape.
Computational methods can systematically explore the potential energy surface (PES) of the molecule by rotating key dihedral angles. This process identifies low-energy conformers, which represent the most stable shapes the molecule is likely to adopt. The steric bulk of the tert-butyl group, in particular, will favor conformations that place it in less crowded positions to minimize steric strain, a principle also observed in substituted cyclohexanes where bulky groups prefer equatorial positions. vaia.comlibretexts.org The energy difference between conformers can be small, leading to a dynamic equilibrium of several shapes at room temperature. utdallas.edu
Table 2: Key Rotatable Bonds and Influencing Factors in Conformational Preference
| Bond | Description | Primary Influencing Factor |
| O=C-O-C(CH₃)₃ | Ester linkage to tert-butyl group | Steric hindrance from the bulky tert-butyl group favors specific orientations. |
| C-C-N-C₃H₅ | Propanoate chain to amine linkage | Torsional strain and potential for intramolecular hydrogen bonding. |
| N-CH₂-CH₂-C=O | Propanoate backbone | Minimization of gauche interactions between substituents. |
| N-Cyclopropyl | Amine to cyclopropyl group | The rigid cyclopropyl ring's orientation relative to the flexible chain. |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction pathways, providing insights into mechanisms that are often difficult to observe experimentally. By modeling the interaction of "this compound" with other reagents, it is possible to map out the entire reaction coordinate from reactants to products.
A key aspect of this simulation is the identification and characterization of transition states—the highest energy points along a reaction pathway. youtube.com A transition state is a fleeting, unstable arrangement of atoms that cannot be isolated but dictates the reaction's activation energy and, therefore, its rate. youtube.com Computational software can locate these structures by searching for a first-order saddle point on the potential energy surface, which is characterized by having one imaginary vibrational frequency. Simulating reactions, such as the synthesis of the molecule or its potential hydrolysis, can help optimize reaction conditions and predict potential byproducts.
Ligand-Protein Docking and Interaction Studies for Analogues
While "this compound" itself may not have a known biological target, molecular docking is a powerful in silico technique used to predict how its analogues might bind to the active site of a protein, such as an enzyme or a receptor. This method is crucial in the early stages of drug discovery. mdpi.com
In a typical docking study, a three-dimensional model of a target protein is used as a receptor. A library of molecules structurally related to "this compound" (the ligands) is then computationally placed into the protein's binding site in various orientations and conformations. A scoring function estimates the binding affinity (often in kcal/mol), with lower scores indicating a more favorable interaction. mdpi.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. This information can guide the design of more potent and selective analogues.
Table 3: Hypothetical Docking Results for Analogues against a Kinase Target
| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Analogue A | Replacement of tert-butyl with isobutyl | -7.2 | Hydrogen bond with backbone carbonyl; hydrophobic interaction with leucine (B10760876) residue. |
| Analogue B | Addition of a hydroxyl group to cyclopropyl ring | -8.5 | Additional hydrogen bond with serine residue; hydrophobic interaction. |
| Analogue C | Replacement of propanoate with butanoate | -6.8 | Hydrophobic interaction with valine residue. |
| Analogue D | Methylation of the amine | -7.5 | Loss of hydrogen bond donor capacity but improved hydrophobic fit. |
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters for "this compound," which can aid in its structural characterization and serve as a reference for experimental data.
Quantum chemical calculations can simulate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predictions are achieved by calculating the magnetic shielding tensors for NMR and the harmonic frequencies for IR spectroscopy at a given level of theory. Furthermore, parameters for mass spectrometry, such as the predicted collision cross-section (CCS), can be calculated. uni.lu CCS values are important for ion mobility-mass spectrometry, providing information related to the ion's size and shape. These in silico predictions are valuable for confirming the identity of a synthesized compound and interpreting complex experimental spectra.
Table 4: Predictable Spectroscopic Data and Corresponding Computational Methods
| Spectroscopy Type | Predicted Parameter | Computational Method/Principle |
| ¹H and ¹³C NMR | Chemical Shifts (δ) | Gauge-Independent Atomic Orbital (GIAO) method with DFT. |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT frequency calculations (often scaled to match experimental data). |
| Mass Spectrometry (MS) | Collision Cross Section (CCS) | Trajectory methods (TM) or machine learning models based on molecular structure. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of adducts | Based on molecular formula and ionization mode (e.g., [M+H]⁺, [M+Na]⁺). uni.lu |
Applications As a Synthetic Intermediate in Advanced Organic Synthesis
Construction of Nitrogen-Containing Heterocyclic Scaffolds
The inherent functionality of tert-butyl 3-(cyclopropylamino)propanoate, namely a secondary amine and a carboxylic ester, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These scaffolds are central to many biologically active molecules and pharmaceuticals.
Pyrrolidine and Pyrrolidinone Derivatives
The β-amino ester structure of this compound is well-suited for the construction of five-membered nitrogenous rings like pyrrolidines and their oxidized counterparts, pyrrolidinones. A common synthetic strategy involves the intramolecular cyclization of a suitably modified β-amino acid derivative. For instance, the secondary amine can be acylated, followed by activation of the ester and subsequent intramolecular aminolysis to form the pyrrolidinone ring.
Alternatively, the ester can be reduced to the corresponding alcohol, which can then undergo intramolecular cyclization with the amine under various conditions to yield substituted pyrrolidines. The presence of the tert-butyl ester group provides a convenient protecting group that can be removed under acidic conditions to liberate the carboxylic acid for further functionalization or to facilitate cyclization reactions. The cyclopropyl (B3062369) group attached to the nitrogen atom is retained in the final product, offering a lipophilic and metabolically stable substituent that can be crucial for modulating the pharmacological properties of the resulting heterocyclic compounds.
Quinazoline (B50416) Scaffolds
Quinazoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of the quinazoline core often involves the condensation of an anthranilic acid derivative with a suitable one- or two-carbon component. While direct utilization of this compound in a one-pot quinazoline synthesis is not prominently documented, its components can be incorporated into this scaffold through multi-step sequences.
One established method for quinazolinone synthesis involves the reaction of anthranilic acid derivatives with amides or amino acids. researchgate.net In principle, the cyclopropylamino portion of the title compound could be incorporated at the N-3 position of the quinazolinone ring by first reacting anthranilic acid with a reagent that provides the C-2 and N-1 atoms of the ring, followed by alkylation with a derivative of the cyclopropylamine (B47189). More direct approaches could involve the reaction of a modified anthranilic acid, such as an isatoic anhydride (B1165640) or an N-acylanthranilate, with the amino group of this compound, leading to the formation of the pyrimidine (B1678525) ring of the quinazoline system. The reaction conditions for these transformations are diverse and can be tailored to the specific substrates.
Role in Peptidomimetic and Peptide-Derived Compound Synthesis
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The β-amino acid structure of this compound makes it an excellent building block for the synthesis of such molecules.
Precursor to α-Ketoamide Systems
α-Ketoamides are important pharmacophores found in a variety of enzyme inhibitors, particularly protease inhibitors. nih.gov The synthesis of α-ketoamides can be achieved through various routes, and β-amino esters like this compound can serve as precursors to the β-amino-α-ketoamide substructure.
A general approach involves the conversion of the β-amino ester into a more elaborated intermediate. For example, the ester functionality can be hydrolyzed, and the resulting carboxylic acid can be coupled with an appropriate amine. The α-carbon can then be oxidized to the ketone. Alternatively, the β-amino ester can be reacted with an oxalate (B1200264) derivative to introduce the α-keto functionality. The tert-butyl ester provides a convenient protecting group during these transformations, which can be selectively removed when needed. The cyclopropylamino moiety is carried through the synthesis and becomes a key structural feature of the final peptidomimetic.
Components of Complex Polyketide-like Structures
Polyketides are a large and diverse class of natural products with a wide range of biological activities. frontiersin.orgresearchgate.net The chemical synthesis of polyketide-like molecules often employs an iterative approach, mimicking the biosynthetic pathway, where simple building blocks are sequentially coupled and modified. frontiersin.org β-Amino esters can be valuable building blocks in the chemical synthesis of polyketide analogues, introducing nitrogen atoms into the carbon-rich backbone.
In a bio-inspired iterative synthesis, this compound could be used as a chain-extending unit. The ester group can be converted to a more reactive species, such as a Weinreb amide or an aldehyde, which can then participate in a coupling reaction with another building block. The amino group, protected or as a secondary amine, can be carried through the synthesis and can influence the stereochemical outcome of subsequent reactions. This approach allows for the systematic construction of complex, non-natural polyketide-like structures with embedded amino acid functionalities.
Intermediate for Enzyme Inhibitors and Modulators
The structural features of this compound—specifically the cyclopropyl group, the amino acid backbone, and the tert-butyl ester—are commonly found in potent enzyme inhibitors and modulators. The tert-butyl group, for instance, is a common moiety in drug candidates and can be replaced by bioisosteres like the trifluoromethyl-cyclobutyl group to enhance metabolic stability. nih.govnih.gov
The synthesis of various pyrrolidine-containing drugs, which are used as inhibitors for a range of enzymes, often starts from precursors that are structurally related to the title compound. nih.gov For example, the development of non-covalent inhibitors for the SARS-CoV 3CL protease has involved the synthesis of molecules containing N-(tert-butyl)acetamides. The cyclopropyl group is another privileged scaffold in medicinal chemistry, known for its ability to confer conformational rigidity and improved metabolic stability.
Lysine-Specific Demethylase 1 (LSD1) Inhibitor Scaffolds
Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in regulating gene expression and has been identified as a key target in cancer therapy. The cyclopropylamine moiety is a well-established pharmacophore for the irreversible inhibition of LSD1. This structural motif is capable of forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation.
This compound serves as a critical starting material for the synthesis of various LSD1 inhibitors. The presence of the tert-butyl ester allows for the protection of the carboxylic acid functionality while the secondary amine of the cyclopropylamino group can be further functionalized. This enables the introduction of diverse structural elements to optimize the potency, selectivity, and pharmacokinetic properties of the final inhibitor. Research has demonstrated the synthesis of potent and selective LSD1 inhibitors derived from cyclopropylamine precursors. thieme-connect.comnih.govnih.govrsc.org
Table 1: Key Features of this compound in LSD1 Inhibitor Synthesis
| Feature | Role in Synthesis |
|---|---|
| Cyclopropylamine Moiety | Acts as the pharmacophore for irreversible LSD1 inhibition. |
| Tert-butyl Ester | Protects the carboxylic acid for selective reactions at the amine. |
SARS-CoV-2 Main Protease (Mpro) Inhibitor Development
The main protease (Mpro) of the SARS-CoV-2 virus is essential for viral replication, making it a prime target for the development of antiviral drugs. sigmaaldrich.com The design of Mpro inhibitors often involves the creation of peptidomimetic compounds that can fit into the active site of the enzyme and block its function.
While direct synthesis of SARS-CoV-2 Mpro inhibitors from this compound is not extensively documented in publicly available literature, the structural components of this compound are relevant to the design of such inhibitors. The cyclopropyl group can be used to introduce conformational rigidity into the inhibitor scaffold, which can enhance binding affinity to the protease. The propanoate chain can serve as a linker to connect different pharmacophoric elements. The development of covalent inhibitors for SARS-CoV-2 Mpro has been a significant area of research, and the reactivity of the cyclopropylamine group could potentially be exploited for this purpose. sigmaaldrich.com
Neuronal Nitric Oxide Synthase Inhibitor Design
Neuronal nitric oxide synthase (nNOS) is an enzyme involved in the production of nitric oxide in the nervous system. Overproduction of nitric oxide by nNOS has been implicated in various neurological disorders, making it an important therapeutic target. The design of selective nNOS inhibitors is challenging due to the high homology with other NOS isoforms.
The incorporation of a cyclopropyl group into inhibitor scaffolds has been explored as a strategy to achieve selectivity. longdom.org The rigid nature of the cyclopropane (B1198618) ring can influence the binding orientation of the inhibitor within the active site of the enzyme. This compound provides a convenient starting point for the synthesis of such inhibitors, allowing for the systematic exploration of structure-activity relationships. The insertion of a rigid electron-withdrawing cyclopropyl ring has been shown to decrease the basicity of the adjacent amino group, which can impact the inhibitory activity of the resulting compounds. longdom.org
Tyrosine Kinase 2 (Tyk2) Inhibitor Macrocycles
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are crucial for the immune response. Dysregulation of Tyk2 activity is associated with various autoimmune and inflammatory diseases. The development of selective Tyk2 inhibitors is therefore of significant therapeutic interest.
A key intermediate in the synthesis of novel macrocyclic Tyk2 inhibitors is a highly functionalized 2-pyrrolidinone, specifically tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate. While not identical, the structural similarity to this compound is striking, suggesting that the latter could serve as a precursor in a multi-step synthesis to form this critical pyrrolidinone core. This pyrrolidinone is instrumental in constructing macrocyclic structures that exhibit potent and selective inhibition of Tyk2.
Table 2: Comparison of a Tyk2 Inhibitor Intermediate with this compound
| Compound | Key Structural Features |
|---|---|
| Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate | Pyrrolidinone ring, cyclopropyl group, tert-butyl ester, cyano group |
Stereochemical Control in Target Molecule Construction
While specific studies on the stereoselective reactions of this compound are not widely reported, the principles of asymmetric synthesis of cyclopropylamines are well-established. prepchem.comresearchgate.net These methods, which include diastereoselective cyclopropanation and resolutions of racemic mixtures, can be applied to prepare enantiomerically pure forms of this compound or its derivatives. This stereochemical control is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The stereoisomerism of cyclopropane-containing inhibitors has been shown to be a key factor in their biological activity. longdom.org
Structure Activity Relationship Sar and Structural Analogue Studies
Systematic Modification of the Propanoate Ester Moiety
The tert-butyl ester of the parent compound is a bulky, lipophilic group that can significantly influence the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The ester can also play a role in how the molecule binds to a biological target.
Systematic modification would involve replacing the tert-butyl group with other alkyl esters to probe the effects of size, lipophilicity, and metabolic stability.
Steric Bulk: In studies of histone acetyltransferase (p300/CBP) inhibitors, replacing a bulky tert-butyl group with a smaller isopropyl group led to an eight-fold decrease in potency. Conversely, replacing it with more flexible n-butyl groups also resulted in a loss of activity. This suggests that a precisely sized, rigid, and bulky group like a tert-butyl can be critical for optimal hydrophobic interactions within a specific binding pocket.
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body, which can lead to rapid metabolism and clearance. A tert-butyl ester is generally more sterically hindered and thus more resistant to hydrolysis compared to smaller esters like methyl or ethyl esters. This increased stability can prolong the compound's duration of action.
A hypothetical SAR study could yield the following results, illustrating the trade-offs between stability, size, and potency.
| Ester Group R in 3-(cyclopropylamino)propanoate | Relative Size | Expected Metabolic Stability | Potential Impact on Potency |
| Methyl (-CH₃) | Small | Low | May decrease if hydrophobic pocket is large |
| Ethyl (-CH₂CH₃) | Small | Low | May decrease if hydrophobic pocket is large |
| Isopropyl (-CH(CH₃)₂) | Medium | Medium | Potentially lower than tert-butyl |
| tert-Butyl (-C(CH₃)₃) | Large / Bulky | High | Potentially optimal for specific pockets |
| Benzyl (-CH₂Ph) | Large / Aromatic | Medium | Activity depends on pocket's tolerance for aromatic rings |
Variation of the Amine Substituent and its Stereochemical Implications
The secondary amine in tert-butyl 3-(cyclopropylamino)propanoate is a key functional group, likely acting as a hydrogen bond donor or participating in ionic interactions. The attached cyclopropyl (B3062369) group provides a specific conformational rigidity.
Nature of the Substituent: Replacing the cyclopropyl group with other substituents would explore the electronic and steric requirements at this position. For example, substituting it with a simple methyl or ethyl group would increase flexibility, while using a larger phenyl ring would introduce potential for aromatic interactions (pi-stacking).
Stereochemical Implications: The introduction of stereocenters can have a profound impact on biological activity. In a study on cyclopropyl-epothilone analogues, which are microtubule inhibitors, the precise stereochemical configuration of the cyclopropyl ring was found to be critical. An analogue with a "natural" orientation was nearly as potent as the parent compound, while its diastereomer was significantly less active. This highlights that if a target receptor has a chiral binding pocket, it will preferentially bind one stereoisomer over another. While the parent compound is achiral, modifications could easily introduce chirality, making stereochemistry a crucial factor.
Cyclopropyl Ring Derivatization and its Conformational Effects
The cyclopropane (B1198618) ring is a valuable motif in medicinal chemistry. It is a rigid, three-dimensional structure that can act as a bioisostere for a gem-dimethyl group or a double bond, helping to lock the molecule into a specific, biologically active conformation.
Conformational Rigidity: The rigidity of the cyclopropyl ring restricts the rotational freedom of the N-C bond, which can be entropically favorable for binding to a target. This pre-pays the energetic cost of adopting the correct conformation for binding.
Derivatization: Adding substituents to the cyclopropyl ring itself would alter its electronic properties and steric profile. For example, adding electron-withdrawing groups like fluorine could change the pKa of the adjacent amine. In studies of cyanopyrimidine-based LSD1 inhibitors, the addition of electron-donating groups to an adjacent phenyl ring was shown to enhance anticancer activity, suggesting that fine-tuning the electronics of nearby rings can be a successful strategy.
Biological Activity Modulation through Scaffold Engineering (for related compounds)
Scaffold engineering, or "scaffold hopping," involves making more significant changes to the core structure of a molecule to find new chemical classes with similar biological activity but potentially improved properties. For this compound, this could involve:
Altering the Spacer: Changing the length of the carbon chain between the amine and the ester (the propanoate backbone) would alter the spatial relationship between these two key functional groups.
Ring Scaffolds: Replacing the linear propanoate chain with a rigid ring system, such as a cyclobutane (B1203170) or piperidine (B6355638) ring, to create a more constrained analogue.
Bioisosteric Replacement: Replacing the ester group with a more metabolically stable bioisostere, such as an amide. This strategy was used in the development of FXR antagonists, where replacing a benzoate (B1203000) with a benzamide (B126) improved stability while only slightly decreasing potency.
Scaffold hopping is a powerful technique for escaping undesirable properties of a lead compound while retaining its key binding interactions.
Pharmacophore Elucidation for Related Bioactive Molecules
A pharmacophore is an abstract model of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of this compound and SAR principles from related molecules, a hypothetical pharmacophore model can be proposed.
This model would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group.
A Hydrogen Bond Donor: The secondary amine (N-H).
A Hydrophobic Feature: The bulky tert-butyl group.
A Second Hydrophobic/Steric Feature: The rigid cyclopropyl ring.
The precise spatial arrangement of these four features would define the pharmacophore. In drug discovery, such a model would be used to computationally screen large libraries of compounds to find new molecules that match the pharmacophore and are therefore likely to have the same biological activity.
Future Perspectives and Interdisciplinary Research Directions
Advances in Catalytic Asymmetric Synthesis Utilizing the Compound
The development of novel catalytic asymmetric syntheses is a cornerstone of modern organic chemistry, enabling the efficient production of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. Tert-butyl 3-(cyclopropylamino)propanoate can be envisioned as a valuable chiral building block or a precursor to chiral ligands for asymmetric catalysis.
Future research could focus on the following areas:
Development of Chiral Ligands: The amino group of the compound can be functionalized to create a new class of chiral ligands for transition-metal-catalyzed asymmetric reactions. For instance, derivatization with phosphine (B1218219) or other coordinating groups could yield ligands for asymmetric hydrogenation, cross-coupling reactions, or cyclopropanation reactions. The rigid cyclopropyl (B3062369) group can impart specific steric and electronic properties to the catalytic pocket, potentially leading to high levels of enantioselectivity. acs.org
Organocatalysis: The β-amino ester functionality is a common motif in organocatalysts. rsc.org Future studies could explore the use of this compound as a precursor for novel bifunctional organocatalysts that can activate substrates through both hydrogen bonding and Brønsted/Lewis acid/base interactions. Such catalysts could be applied to a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.
Enantioconvergent Synthesis: The compound itself can be a target for dynamic kinetic resolution processes. acs.org Research into catalytic methods that can convert a racemic mixture of this compound into a single enantiomer would be highly valuable. This could involve enantioselective enzymatic acylation or metal-catalyzed isomerization/hydrogenation reactions.
A summary of potential catalytic applications is presented in the table below:
| Catalysis Type | Potential Role of this compound | Target Reactions |
| Transition Metal Catalysis | Precursor to chiral phosphine or N-heterocyclic carbene (NHC) ligands | Asymmetric hydrogenation, cross-coupling, cyclopropanation |
| Organocatalysis | Precursor to bifunctional catalysts (e.g., thiourea, squaramide) | Asymmetric Michael additions, aldol reactions, Mannich reactions |
| Biocatalysis | Substrate for kinetic resolution | Enantioselective synthesis of chiral amines and esters |
Chemoenzymatic Approaches for Selective Functionalization
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for the selective functionalization of complex molecules. For this compound, chemoenzymatic approaches could enable precise modifications that are challenging to achieve through traditional chemical methods alone.
Prospective research directions include:
Enzymatic Resolution: Lipases and proteases are known to catalyze the enantioselective hydrolysis or acylation of esters and amines. researchgate.netresearchgate.net These enzymes could be employed for the kinetic resolution of racemic this compound to afford enantiomerically enriched forms of the parent compound or its derivatives. This would provide access to valuable chiral building blocks for drug synthesis.
Transaminase-Mediated Modifications: Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines. oup.comnih.gov While the target compound already contains an amino group, engineered transaminases could potentially be used to introduce additional amino functionalities at other positions in the molecule after suitable chemical modification, or to perform stereoselective amination of a ketone precursor.
Tandem Chemoenzymatic Reactions: A one-pot reaction combining a chemical step with an enzymatic transformation could streamline the synthesis of complex derivatives. For example, a chemical reaction could be used to introduce a new functional group, followed by an enzymatic step to induce chirality or perform a selective modification at that new site. nih.govacs.org
The table below outlines potential chemoenzymatic strategies:
| Enzyme Class | Transformation | Potential Outcome |
| Lipases/Proteases | Enantioselective hydrolysis or acylation | Kinetic resolution to obtain enantiopure compound |
| Transaminases | Stereoselective amination of a ketone precursor | Access to diastereomerically pure analogs |
| Oxidases/Reductases | Selective oxidation or reduction of functional groups | Introduction of new functionalities (e.g., hydroxyl groups) with stereocontrol |
Applications in Materials Chemistry and Advanced Polymers
The incorporation of unique structural motifs like the cyclopropyl group into polymers can lead to materials with novel properties. This compound can serve as a functional monomer for the synthesis of advanced polymers with potential applications in biomedicine and materials science.
Future research in this area could explore:
Poly(β-amino esters) (PBAEs): PBAEs are a class of biodegradable polymers with applications in drug and gene delivery. nih.govfrontiersin.orgresolvemass.carsc.org The target compound can be used as a monomer in the synthesis of novel PBAEs. The cyclopropyl group could influence the polymer's physical properties, such as its glass transition temperature, thermal stability, and degradation profile. acs.org The amino group in the polymer backbone would provide pH-responsiveness, which is desirable for controlled drug release.
Cyclopropane-Containing Polymers: The strained cyclopropane (B1198618) ring can impart unique characteristics to a polymer chain. iaea.orgjomardpublishing.com Polymers derived from this compound could exhibit interesting thermal and mechanical properties. Furthermore, the cyclopropyl group can be a reactive handle for further polymer modification or cross-linking.
Functional Coatings and Hydrogels: The amino and ester functionalities of polymers derived from this compound would make them suitable for creating functional coatings with tailored surface properties or for the development of stimuli-responsive hydrogels for applications in tissue engineering and soft robotics.
A summary of potential applications in materials chemistry is provided below:
| Polymer Type | Key Feature | Potential Application |
| Poly(β-amino esters) | Biodegradable, pH-responsive | Drug and gene delivery vehicles |
| Cyclopropane-containing polymers | Modified thermal and mechanical properties | Advanced functional materials, composites |
| Functional hydrogels | Stimuli-responsive | Tissue engineering scaffolds, soft actuators |
Role in New Drug Discovery Paradigms and Chemical Biology Tools
The cyclopropylamine (B47189) and β-amino acid motifs are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. longdom.orgscientificupdate.comwikipedia.orgacs.org this compound, which combines both of these features, represents a promising starting point for the discovery of new drugs and the development of chemical biology tools.
Potential avenues for future investigation include:
Scaffold for Drug Discovery: The compound can be used as a central scaffold to generate libraries of diverse molecules for high-throughput screening. The amino and ester groups provide convenient handles for combinatorial derivatization, allowing for the rapid exploration of chemical space to identify new therapeutic leads. The cyclopropyl group can serve as a rigid conformational constraint, which can enhance binding affinity and selectivity for biological targets. acs.org
Peptidomimetics: β-Amino acids are used to create peptidomimetics with improved stability against enzymatic degradation compared to natural peptides. numberanalytics.com Incorporating this compound into peptide sequences could lead to novel therapeutic peptides with enhanced pharmacokinetic properties.
Chemical Probes and Activity-Based Probes: The compound can be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying biological processes. The inherent reactivity of the cyclopropylamine moiety could also be exploited in the design of activity-based probes for identifying and characterizing specific enzymes.
The table below highlights the potential roles in drug discovery and chemical biology:
| Application Area | Rationale | Example |
| Drug Discovery Scaffold | Combination of privileged cyclopropylamine and β-amino acid motifs | Library synthesis for screening against kinases, proteases, etc. |
| Peptidomimetics | Increased proteolytic stability | Development of novel peptide-based therapeutics |
| Chemical Biology Tools | Functional handles for reporter tag attachment | Synthesis of fluorescent probes for cellular imaging |
Q & A
Q. How can researchers optimize the synthesis yield of tert-butyl 3-(cyclopropylamino)propanoate?
To maximize yield, prioritize controlling reaction conditions:
- Temperature : Maintain low temperatures (0–5°C) during exothermic steps (e.g., amine coupling) to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance nucleophilicity .
- Catalysts : Employ acid or base catalysts (e.g., triethylamine) to accelerate amine-protonation or deprotonation steps .
- Reaction Time : Monitor via TLC to terminate reactions at optimal conversion points .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm cyclopropane ring integration and tert-butyl ester signals. Compare shifts with computed spectra (e.g., PubChem data) .
- Thin-Layer Chromatography (TLC) : Track reaction progress using ethyl acetate/hexane mobile phases .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1720 cm) and amine (N-H, ~3300 cm) functional groups .
Advanced Research Questions
Q. How do substituent effects influence reaction kinetics in this compound derivatives?
The cyclopropyl group induces steric strain, slowing nucleophilic substitution rates. For example:
- Steric Hindrance : Cyclopropane’s rigid geometry restricts access to the amino group, requiring higher activation energy for reactions .
- Electronic Effects : The tert-butyl ester’s electron-donating nature stabilizes intermediates, altering reaction pathways .
- Methodological Approach : Conduct kinetic studies (e.g., variable-temperature NMR) to quantify rate constants under varying substituents .
Q. What strategies ensure enantiomeric purity in stereochemically sensitive derivatives of this compound?
- Chiral Catalysts : Use asymmetric catalysis (e.g., chiral palladium complexes) during synthesis to favor specific enantiomers .
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for purification .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models .
Q. How can computational methods enhance reaction design for novel derivatives?
- Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, yields) to recommend optimal conditions .
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational databases to refine predictions .
Q. How should researchers address contradictions in reported synthesis protocols?
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and monitor degradation via HPLC .
- Light Sensitivity : Store aliquots in amber vials under UV/Vis light and track decomposition via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
